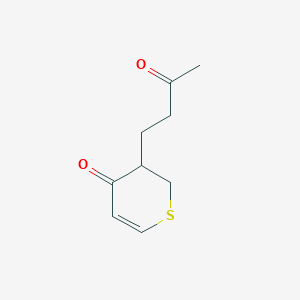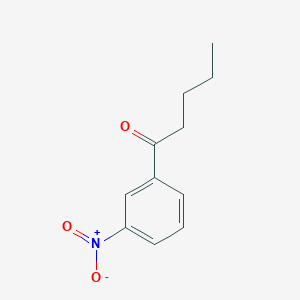
3-Allyl-1-methylnaphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Allyl-1-methylnaphthalen-2-ol is an organic compound with the molecular formula C14H14O It is a derivative of naphthalene, characterized by the presence of an allyl group and a methyl group attached to the naphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-1-methylnaphthalen-2-ol typically involves the alkylation of 1-methylnaphthalene with allyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
3-Allyl-1-methylnaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the allyl group to a propyl group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Friedel-Crafts alkylation or acylation reactions are typical, using reagents like aluminum chloride or boron trifluoride.
Major Products
Oxidation: Naphthoquinones.
Reduction: 3-Propyl-1-methylnaphthalen-2-ol.
Substitution: Various substituted naphthalenes depending on the electrophile used.
科学的研究の応用
3-Allyl-1-methylnaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 3-Allyl-1-methylnaphthalen-2-ol involves its interaction with various molecular targets. The allyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components. The naphthalene ring system can intercalate with DNA, potentially leading to anticancer effects. The exact pathways and molecular targets are still under investigation.
類似化合物との比較
Similar Compounds
- 1-Methylnaphthalene
- 2-Methylnaphthalene
- 1-Allylnaphthalene
- 2-Allylnaphthalene
Uniqueness
3-Allyl-1-methylnaphthalen-2-ol is unique due to the presence of both an allyl and a methyl group on the naphthalene ring. This dual substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to its analogs, it offers a unique combination of reactivity and stability, which can be advantageous in synthetic and industrial processes.
特性
分子式 |
C14H14O |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
1-methyl-3-prop-2-enylnaphthalen-2-ol |
InChI |
InChI=1S/C14H14O/c1-3-6-12-9-11-7-4-5-8-13(11)10(2)14(12)15/h3-5,7-9,15H,1,6H2,2H3 |
InChIキー |
PXCDLJPONRYJLU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC2=CC=CC=C12)CC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14131082.png)

![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B14131101.png)




![Thiazolo[4,5-d]pyriMidin-2(3H)-one, 7-[[(1R)-1-(hydroxyMethyl)-3-Methylbutyl]aMino]-5-[[(1S)-1-phenylethyl]thio]-](/img/structure/B14131139.png)
![2,7-Bis(2-(diisopropylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14131140.png)

![Diphenyl[2-(trichlorosilyl)ethyl]phosphane](/img/structure/B14131145.png)
![N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B14131147.png)
